molecular formula C15H13N3O3 B14943208 4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B14943208
M. Wt: 283.28 g/mol
InChI Key: RFYYJERUDYVVQG-UHFFFAOYSA-N
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Description

4-(2-Furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of two furan rings and a pyrazolopyridine core. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through the reaction of hydrazine derivatives with pyridine carboxylic acids under reflux conditions.

    Introduction of Furan Rings: The furan rings are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the pyrazolopyridine core with furan derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired 4-(2-furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the pyrazolopyridine core, leading to the formation of dihydropyrazolopyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan rings, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.

    Substitution: Common nucleophiles include amines and thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydropyrazolopyridine derivatives.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

4-(2-Furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent.

    Biological Studies: The compound is used in biological studies to investigate its mechanism of action and its effects on cellular processes such as cell cycle regulation and apoptosis.

    Chemical Biology: The compound is used as a chemical probe to study the interactions between small molecules and biological macromolecules, particularly proteins involved in cancer pathways.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new anticancer drugs with improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 4-(2-furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves several molecular targets and pathways:

    Microtubule Inhibition: The compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization.

    Inhibition of Cell Migration: The compound inhibits cell migration by disrupting the cytoskeleton, which is essential for cell movement and metastasis.

    Induction of Apoptosis: The compound induces apoptosis through the activation of caspases and the mitochondrial pathway, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

4-(2-Furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share a similar core structure but differ in the substitution pattern and biological activity.

    Furan Derivatives: These compounds contain furan rings but differ in the core structure and overall biological activity.

    Colchicine Derivatives: These compounds share a similar mechanism of action by binding to the colchicine site on tubulin but differ in their chemical structure and potency.

List of Similar Compounds

  • Pyrazolopyrimidines
  • Furan derivatives
  • Colchicine derivatives

4-(2-Furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to its unique combination of furan rings and pyrazolopyridine core, which contributes to its distinct biological activities and potential as an anticancer agent.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

4-(furan-2-yl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H13N3O3/c19-14-7-11(13-4-2-6-21-13)12-8-16-18(15(12)17-14)9-10-3-1-5-20-10/h1-6,8,11H,7,9H2,(H,17,19)

InChI Key

RFYYJERUDYVVQG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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